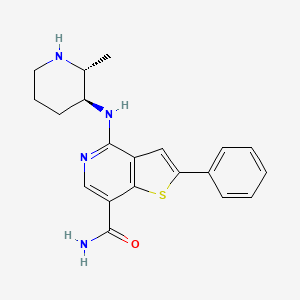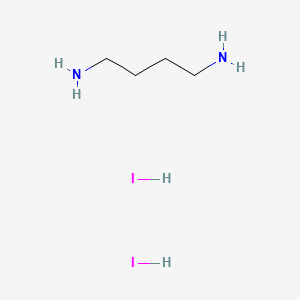
1,4-Diaminobutane Dihydroiodide
Overview
Description
Synthesis Analysis
The synthesis of related compounds to 1,4-diaminobutane dihydroiodide is described in several papers. For instance, the synthesis of 1,4-diaminobutane-N,N'-diacetic acid (H2dbda) is detailed, which involves the formation of chelate rings with metal complexes . Another synthesis involves the reaction of 1,4-diaminobutane with hydroiodic acid in the presence of iodine to yield 1,4-diazaniumbutane tetraiodide . These methods suggest that 1,4-diaminobutane can be functionalized to create various derivatives, including potentially the dihydroiodide form.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is discussed in several papers. For example, the crystal structure of bis(1,4-diammoniobutane) diaquahydrogen hexachlororhodate(III) dichloride is described, which shows hydrophobic interactions between aliphatic chains and a complex system of hydrogen bonds . The structure of aminocarboxylato(1,4-diaminobutane)dinitrocobalt(III) complexes is also reported, providing insights into the arrangement of ligands around a central metal ion . These studies indicate that 1,4-diaminobutane can form stable complexes with various geometries.
Chemical Reactions Analysis
The reactivity of 1,4-diaminobutane derivatives is highlighted in the papers. 1,4-Diamino-2-butyne, a related compound, is shown to be a mechanism-based inhibitor of diamine oxidase, suggesting that 1,4-diaminobutane derivatives can participate in enzyme inhibition through covalent modification . The equilibrium studies of 1,4-diaminobutane-N,N'-diacetic acid with metal cations demonstrate the ability of such compounds to form stable metal complexes with specific coordination numbers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diaminobutane derivatives are explored in the context of their use in the synthesis of poly(ether-ester-imide)s . The mechanical properties and phase transitions of these materials are characterized, indicating that the derivatives of 1,4-diaminobutane can impart specific properties to polymers. Additionally, the spectroscopic characterization of 1,4-diazaniumbutane tetraiodide provides information on the structural parameters and hydrogen bonding interactions .
Scientific Research Applications
Synthesis and Structural Studies
- The compound is used in synthesizing new polyiodides, such as 1,4-diazaniumbutane tetraiodide, which has been characterized structurally through crystallographic and spectroscopic methods (Reiss & Megen, 2012).
Bio-based Production
- 1,4-Diaminobutane is a precursor for the industrial production of polyamides. Research has explored its synthesis from glutamic acid and glutamine, common amino acids in plant proteins, demonstrating a biobased route for producing this compound (Lammens et al., 2011).
Polymer and Material Science
- It serves as a building block in the development of poly(ether-ester-imide)s, contributing to the production of thermoplastic elastomers with specific mechanical properties (Kricheldorf et al., 2001).
Biosensor Development
- In biosensor technology, 1,4-diaminobutane (putrescine) is utilized for developing enzymatic nanointerfaced sensors, particularly for detecting biologically active diamines (Shanmugam et al., 2011).
Chemical Separation and Purification
- It is important in the separation and purification processes of diamines from fermentation broth, which is crucial for the synthesis of bio-based nylons (Lee et al., 2019).
Computational Studies
- Density functional calculations have been performed to explore the structural and vibrational properties of 1,4-diaminobutane, contributing to the understanding of its physical and chemical characteristics (Özbay & Gozutok, 2020).
Surface Chemistry
- In surface chemistry, the reaction of 1,4-diaminobutane with aromatic diisocyanates on gold surfaces has been studied, contributing to the understanding of surface-confined reactions (Greenwood et al., 2013).
Electrocatalysis
- Amide-functionalized graphene with 1,4-diaminobutane shows promise as a metal-free and porous electrocatalyst for oxygen reduction in alkaline fuel cells (Ahmed & Kim, 2017).
Microbial Production for Industrial Applications
- Microbial factories like Escherichia coli and Corynebacterium glutamicum have been used to produce 1,4-diaminobutane, highlighting the potential of biotechnology in sustainable plastics production (Wang et al., 2020).
Organic Semiconductor Research
- In semiconductor research, the interaction of 1,4-diaminobutane with isoindigo-based small molecules has been investigated to enhance hole mobility in electronic devices (Trinh et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1,4-Diaminobutane Dihydroiodide is the perovskite semiconductors in perovskite solar cells . These semiconductors play a crucial role in the conversion of solar energy into electrical energy.
Mode of Action
This compound interacts with its targets by being a precursor for the synthesis of perovskite semiconductors . It is added to the precursor solution, which results in an increase in the efficiency and stability of solar cells .
Biochemical Pathways
The compound affects the pathway of perovskite semiconductor synthesis. The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Pharmacokinetics
Its impact on bioavailability is evident in its role as a precursor in the synthesis of perovskite semiconductors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the increased efficiency and stability of solar cells . This is achieved through its role in the synthesis of perovskite semiconductors.
properties
IUPAC Name |
butane-1,4-diamine;dihydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2HI/c5-3-1-2-4-6;;/h1-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUCBFLUEBDNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN.I.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916849-52-0 | |
| Record name | 1,4-Diaminobutane Dihydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





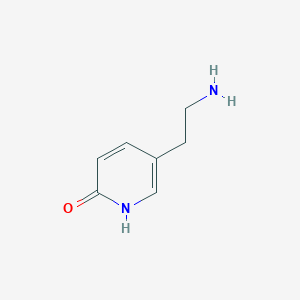
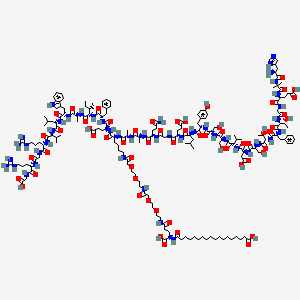
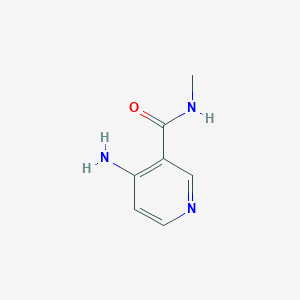
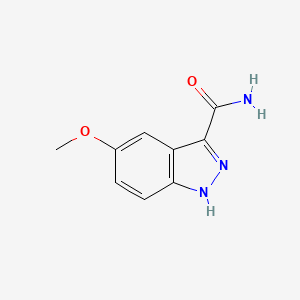
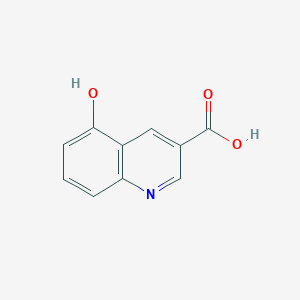

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)


![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)
![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)
